molecular formula C11H13N3O2 B153032 tert-Butyl (4-cyanopyridin-2-yl)carbamate CAS No. 737000-78-1

tert-Butyl (4-cyanopyridin-2-yl)carbamate

Cat. No. B153032
CAS RN: 737000-78-1
M. Wt: 219.24 g/mol
InChI Key: YDQSFIWCKUKWEG-UHFFFAOYSA-N
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Description

Tert-butyl (4-cyanopyridin-2-yl)carbamate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including B cell malignancies and autoimmune disorders.

Scientific Research Applications

Crystallography and Molecular Structure

Research demonstrates the significance of tert-butyl carbamate derivatives in crystallography for understanding molecular interactions and structure. For instance, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives explore the simultaneous hydrogen and halogen bonds involving carbonyl groups in these compounds. This research contributes to the broader understanding of molecular assembly and interaction patterns in crystalline materials (Baillargeon et al., 2017). Another study on carbamate derivatives delves into the interplay of strong and weak hydrogen bonds, showcasing how these interactions assemble molecules into three-dimensional architectures (Das et al., 2016).

Organic Synthesis

Tert-Butyl (4-cyanopyridin-2-yl)carbamate also plays a crucial role in the synthesis of natural products and pharmaceuticals. Research on synthesizing intermediates for jaspine B, a compound with cytotoxic activity against human carcinoma cell lines, highlights the utility of tert-butyl carbamate derivatives in synthesizing biologically active compounds. This synthesis involves multiple steps, including esterification and protection, showcasing the compound's versatility in complex organic synthesis (Tang et al., 2014).

Photocatalysis and Carbon Dioxide Fixation

Recent advancements in photocatalysis and carbon dioxide fixation also feature tert-butyl carbamate derivatives. A study on photoredox-catalyzed cascade reactions with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate introduces a pathway for assembling 3-aminochromones under mild conditions, broadening the scope of photocatalyzed protocols in organic synthesis (Wang et al., 2022). Another innovative approach involves the cyclizative fixation of atmospheric CO2 by unsaturated amines, leading to cyclic carbamates. This method presents an efficient strategy for incorporating CO2 into valuable organic compounds (Takeda et al., 2012).

Mechanism of Action

Target of Action

Tert-Butyl (4-cyanopyridin-2-yl)carbamate, also known as 2-(BOC-AMINO)-4-CYANOPYRIDINE, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore amines , particularly aromatic and aliphatic amines .

Mode of Action

The compound acts as a chemoselective tert-butoxycarbonylation reagent . It interacts with its targets (amines) by attaching a tert-butoxycarbonyl (BOC) group to the amine, thereby protecting it from reacting with other reagents in subsequent steps of the synthesis . This protection can be reversed by mild acidolysis .

Biochemical Pathways

The compound is involved in the tert-butoxycarbonylation pathway . This pathway involves the addition of a BOC group to an amine, protecting it for further reactions. The BOC group can be removed later in the synthesis process, allowing the amine to participate in subsequent reactions .

Pharmacokinetics

It’s important to note that the compound should be stored in a dry environment at 2-8°c to maintain its stability and efficacy .

Result of Action

The result of the compound’s action is the protection of amines from unwanted reactions during organic synthesis . This allows for more complex molecules to be synthesized with a high degree of control over the reactions that take place .

Action Environment

The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the reaction is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour . The BOC carrier is easily recyclable, which has great application prospects for industrial production . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

properties

IUPAC Name

tert-butyl N-(4-cyanopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQSFIWCKUKWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590732
Record name tert-Butyl (4-cyanopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

737000-78-1
Record name 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-cyanopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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